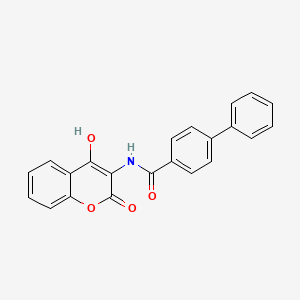![molecular formula C56H103N17O16 B15140598 [Ala9,10, Lys11,12] Glycogen Synthase (1-12)](/img/structure/B15140598.png)
[Ala9,10, Lys11,12] Glycogen Synthase (1-12)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide that serves as a selective substrate for phosphorylation by protein kinase C (PKC) . This compound is used to measure the activity of protein kinase C, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. High-performance liquid chromatography (HPLC) is used for purification, ensuring the final product’s high purity .
Análisis De Reacciones Químicas
Types of Reactions
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by protein kinase C . This reaction is crucial for studying the activity of protein kinase C in various biological contexts.
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as the phosphate donor and protein kinase C as the enzyme. The reaction conditions include an appropriate buffer system to maintain the enzyme’s activity and stability .
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of [Ala9,10, Lys11,12] Glycogen Synthase (1-12), which can be analyzed to determine the activity of protein kinase C .
Aplicaciones Científicas De Investigación
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) has several scientific research applications:
Chemistry: Used as a model substrate to study phosphorylation reactions and enzyme kinetics.
Biology: Helps in understanding the role of protein kinase C in cellular signaling pathways.
Medicine: Assists in the development of therapeutic agents targeting protein kinase C-related pathways.
Industry: Utilized in the production of diagnostic kits for measuring protein kinase C activity.
Mecanismo De Acción
The mechanism of action of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) involves its phosphorylation by protein kinase C. The peptide binds to the active site of the enzyme, where ATP transfers a phosphate group to specific serine or threonine residues on the peptide. This phosphorylation event can be measured to assess the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
[Ala113] Myelin Basic Protein (104-118): Another substrate for protein kinase C, used in similar assays.
Bisindolylmaleimide II: A protein kinase C inhibitor used in research to study the enzyme’s inhibition.
Uniqueness
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is unique due to its specific sequence, which makes it a selective substrate for protein kinase C. This selectivity allows for precise measurement of the enzyme’s activity, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C56H103N17O16 |
|---|---|
Peso molecular |
1270.5 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)/t31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clave InChI |
AATOURFPKKEISN-NHKXYLNPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


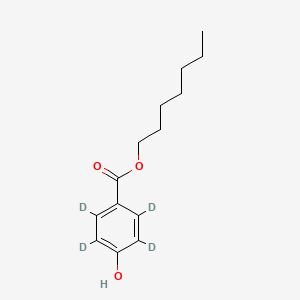


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
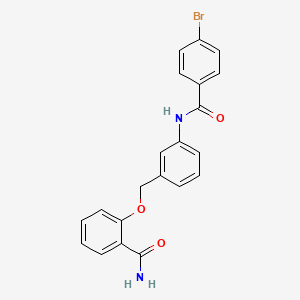
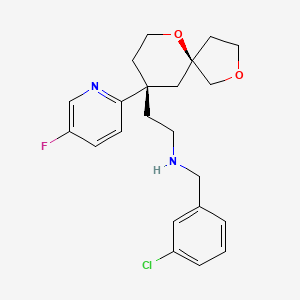
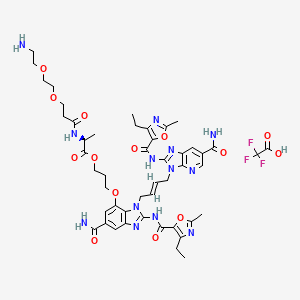
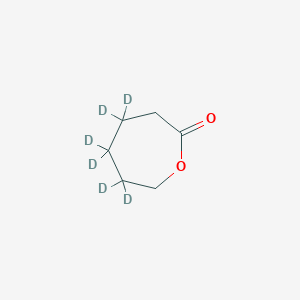
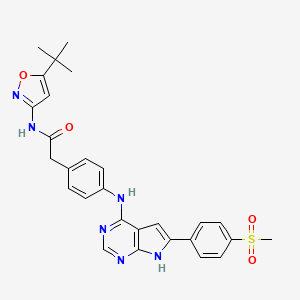

![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)
